molecular formula C12H18ClNO B1406776 [1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2203715-87-9

[1-(4-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B1406776
CAS No.: 2203715-87-9
M. Wt: 227.73 g/mol
InChI Key: QZAHCDFAZQMOFY-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidines can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a methylphenyl group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Methoxylated Pyrrolin-2-ones: Research demonstrates methods for synthesizing methoxylated 3-pyrrolin-2-ones, which serve as useful intermediates for developing agrochemicals or medicinal compounds. This synthesis involves the rearrangement of chlorinated pyrrolidin-2-ones, highlighting the versatility of pyrrolidine derivatives in chemical synthesis (Ghelfi et al., 2003).

Crystal Structure Analysis

  • Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water Complex: A study provided insights into the crystal structure of a complex compound involving a triprolidinium cation, showcasing intricate N—H⋯O, O—H⋯O, and C—H⋯O interactions and π–π interactions. This research underlines the potential for creating complex molecular architectures using pyrrolidine derivatives as building blocks (Dayananda et al., 2012).

Molecular Structure and Properties

  • Boric Acid Ester Intermediates: A study on boric acid ester intermediates with benzene rings revealed insights into their molecular structures and properties. The compounds were subjected to crystallographic and conformational analyses, offering valuable information on the physicochemical properties of these intermediates (Huang et al., 2021). The research advances understanding of molecular design principles for developing new materials and compounds.

Novel Compound Synthesis

  • Cathinone Hydrochloride Salts Identification: A study focused on identifying novel hydrochloride salts of cathinones, demonstrating the utility of spectroscopic studies for the identification and derivatization of specific chemical compounds. This research contributes to the broader knowledge base regarding cathinone derivatives, which are structurally related to pyrrolidine compounds (Nycz et al., 2016).

Properties

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAHCDFAZQMOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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